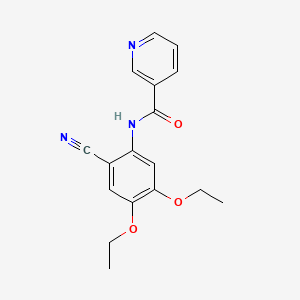

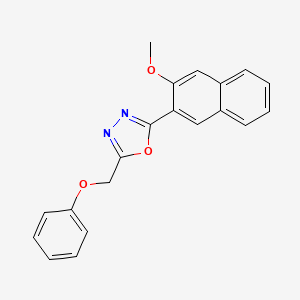

![molecular formula C17H16O4 B5534521 3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one

Descripción general

Descripción

The compound "3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one" is a derivative of the benzo[c]chromen-6-one family, which has been subject to numerous studies due to its potential biological activities and chemical properties. Its synthesis and properties are of interest in the fields of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives often involves multicomponent reactions, cyclization, and the use of catalysts under solvent-free conditions for enhanced reaction efficiency and environmental friendliness. One method involves the one-pot synthesis using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, showcasing a rapid synthetic route for producing novel benzo[c]chromen-6-one molecules with various substituents (Poudel & Lee, 2014).

Molecular Structure Analysis

Molecular structure analysis of benzo[c]chromen-6-one derivatives reveals significant insights into their conformation and electronic properties. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related compound, was structurally characterized, indicating a slightly twisted 4H-chromen-4-one segment, contributing to its biological activity (Okasha et al., 2022).

Chemical Reactions and Properties

Benzo[c]chromen-6-ones undergo various chemical reactions, including cyclization and lactonization, to produce diverse derivatives. A novel approach for the synthesis of these compounds involves a tandem photo-thermal-photo reaction sequence, demonstrating the versatility and potential for functionalization of these molecules (Zhang et al., 2016).

Aplicaciones Científicas De Investigación

Phosphodiesterase II Inhibition

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one and its derivatives have been explored for their potential as phosphodiesterase II (PDE2) inhibitors. A study highlighted the synthesis of several derivatives and their biological evaluation. The compounds were tested for their inhibitory activity against PDE2, a significant enzyme involved in various cellular processes. The study utilized the AlphaScreen kit method to determine the PDE2 inhibitory activity in vitro. The results indicated that the composition of the R groups in these compounds notably affected their PDE2 inhibitory activities. Specifically, compounds with R groups containing less than five carbons exhibited relatively good PDE2 inhibitory activity. However, despite some promising results, further modifications of the compounds were deemed necessary to enhance their efficacy. The study also included detailed methods for synthesis and molecular docking, indicating a comprehensive approach to understanding the interaction of these compounds with the enzyme.

Potential in Treating Neurodegenerative Diseases

6H-benzo[c]chromen-6-one derivatives, including 3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one, have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s Disease. This research is grounded in the observation that these compounds are the main bioavailable metabolites of ellagitannins and have been recognized as biomarkers in various nutrition sources. Their role as cognitive enhancers in folk medicine, particularly in the treatment of Alzheimer’s Disease, has been a point of interest. The derivatives have been evaluated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s and other neurodegenerative conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-methoxy-3-propan-2-yloxybenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10(2)20-12-5-7-14-13-6-4-11(19-3)8-15(13)17(18)21-16(14)9-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHALWJVYZFURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)

![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)

![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)

![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)

![ethyl 5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5534470.png)

![3-methyl-5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5534474.png)

![8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534479.png)

![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)